Cas no 877-89-4 (2,4,6-Trimethoxy-1,3,5-triazine)

2,4,6-Trimethoxy-1,3,5-triazine structure
877-89-4 structure
2,4,6-Trimethoxy-1,3,5-triazine
877-89-4
C6H9N3O3
171.153960943222
MFCD00142809
722578
24865492

2,4,6-Trimethoxy-1,3,5-triazine Properties

Names and Identifiers

    • 2,4,6-Trimethoxy-1,3,5-triazine
    • 1,3,5-Triazine,2,4,6-trimethoxy-
    • 1,3,5-Triazine, 2,4,6-trimethoxy-
    • methyl cyanurate
    • s-Triazine, 2,4,6-trimethoxy-
    • DFUGJTBMQKRCPI-UHFFFAOYSA-N
    • Trimethyl cyanurate
    • trimethoxy-1,3,5-triazine
    • KSC492S1N
    • BCP27426
    • STK049545
    • 3974AC
    • 2,4,6-TRIMETHOXY-S-TRIAZINE
    • FCH1117040
    • 2,4,6-Trimethoxy-[1,3,5]triazine
    • VZ22410
    • 2,4,6-Trimet
    • 2,4,6-Trimethoxy-1,3,5-triazine (ACI)
    • s-Triazine, 2,4,6-trimethoxy- (6CI, 7CI, 8CI)
    • YA2JZ9P8EC
    • CHEMBL189654
    • AS-60723
    • AKOS003672227
    • EINECS 212-896-2
    • 877-89-4
    • 2,4,6-Trimethoxy-1,3,5-triazine, 98%
    • SCHEMBL33145
    • A10842
    • 2,4,6-Trimethoxy-[1,3,5]-triazin
    • 2,4,6-Trimethoxy-[1,3,5]-triazine
    • DTXSID90236573
    • AI3-08193
    • UNII-YA2JZ9P8EC
    • NS00042644
    • SB73229
    • MFCD00142809
    • EN300-6489905
    • InChI=1/C6H9N3O3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H
    • +Expand
    • MFCD00142809
    • DFUGJTBMQKRCPI-UHFFFAOYSA-N
    • 1S/C6H9N3O3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3
    • N1C(OC)=NC(OC)=NC=1OC

Computed Properties

  • 171.06400
  • 0
  • 6
  • 3
  • 171.064
  • 12
  • 99.4
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • nothing
  • 0
  • 66.4

Experimental Properties

  • -0.10260
  • 66.36000
  • 1.5800 (estimate)
  • 301.12°C (rough estimate)
  • 135-137 °C (lit.)
  • 0.0±0.6 mmHg at 25°C
  • 103.1°C
  • Not determined
  • Not determined
  • 1.3994 (rough estimate)

2,4,6-Trimethoxy-1,3,5-triazine Security Information

  • GHS07 GHS07
  • 3
  • S26; S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315-H319-H335
  • P261-P305+P351+P338
  • Store at 4 ° C, -4 ° C is better
  • 36/37/38
  • Warning

2,4,6-Trimethoxy-1,3,5-triazine Customs Data

  • 2933699090
  • China Customs Code:

    2933699090

    Overview:

    2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

2,4,6-Trimethoxy-1,3,5-triazine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004FQO-5g
2,4,6-Trimethoxy-1,3,5-triazine
877-89-4 98%
5g
$10.00 2024-04-20
A2B Chem LLC
AC06224-5g
2,4,6-Trimethoxy-1,3,5-triazine
877-89-4 98%
5g
$9.00 2024-04-19
Aaron
AR004FZ0-1g
2,4,6-Trimethoxy-1,3,5-triazine
877-89-4 98%
1g
$5.00
abcr
AB494386-5 g
2,4,6-Trimethoxy-1,3,5-triazine, 95%; .
877-89-4 95%
5g
€87.80 2023-06-15
Ambeed
A542642-5g
2,4,6-Trimethoxy-1,3,5-triazine
877-89-4 98%
5g
$12.0 2024-07-18
Chemenu
CM243919-25g
2,4,6-Trimethoxy-1,3,5-triazine
877-89-4 95%
25g
$*** 2023-05-29
Crysdot LLC
CD11037301-5g
2,4,6-Trimethoxy-1,3,5-triazine
877-89-4 95+%
5g
$307
Enamine
EN300-6489905-0.05g
trimethoxy-1,3,5-triazine
877-89-4 95%
0.05g
$19.0
eNovation Chemicals LLC
K88752-1g
2,4,6-trimethoxy-1,3,5-triazine
877-89-4 97%
1g
$200 2022-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268660-5g
2,4,6-trimethoxy-1,3,5-triazine
877-89-4 98%
5g
¥55.00 2024-04-27

2,4,6-Trimethoxy-1,3,5-triazine Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Heterocyclic compounds. II. Syntheses of 1,3,5-triazine derivatives and their pharmacological activities. 2
Tsujikawa, Teruaki; Tsukamura, Kazuo; Takei, Saburo; Sirakawa, Kenzo; Chiba, Sukehiro; et al, Yakugaku Zasshi, 1975, 95(5), 521-20

Synthetic Circuit 2

Reaction Conditions
Reference
Cyanuric acid derivatives. III. Alkoxy-s-triazines
Dudley, James R.; Thurston, Jack T.; Schaefer, Frederic C.; Holm-Hansen, Dagfrid; Hull, Clarence J.; et al, Journal of the American Chemical Society, 1951, 73, 2986-90

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  2 h, rt; rt → 50 °C; 22 h, 50 °C
Reference
Study of the Reactivities of Acid-Catalyzed O-Benzylating Reagents Based on Structural Isomers of 1,3,5-Triazine
Fujita, Hikaru; Hayakawa, Naoko; Kunishima, Munetaka, Journal of Organic Chemistry, 2015, 80(21), 11200-11205

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Toluene
1.2 Solvents: Diethyl ether
Reference
1,3,5-Triazine-2,4,6-trisulfenyl trichloride. Synthesis, properties, and reactions
Tripolt, Robert; Schmuck, Siegfried; Nachbaur, Edgar, Zeitschrift fuer Naturforschung, 1999, 54(5), 609-616

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 2-Pyridone Solvents: Methanol ;  4 h, 5 °C
Reference
A uniquely fabricated Cu(II)-metallacycle as a reusable highly sensitive dual-channel and practically functional metalloreceptor for Fe3+ and Ca2+ ions: an inorganic site of cation detection
Thakur, Neha; Pandey, Mrituanjay D.; Pandey, Rampal, New Journal of Chemistry, 2018, 42(5), 3582-3592

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  30 °C; 2 h, rt
Reference
Synthesis and thermal decomposition of ditetrazol-5-ylamine
Nedel'ko, V. V.; Shastin, A. V.; Korsunskii, B. L.; Chukanov, N. V.; Larikova, T. S.; et al, Russian Chemical Bulletin, 2005, 54(7), 1710-1714

Synthetic Circuit 7

Reaction Conditions
Reference
Syntheses and reactions of cyano-1,3,5-triazines
Mori, Yasutomo; Kawakami, Satoshi; Hashida, Yoji, Nippon Kagaku Kaishi, 1990, (4), 396-400

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Zinc nitrate Solvents: Methanol ;  3 h, 80 °C
Reference
Anion-Induced Assembly of Five-Coordinated Mercury(II) Complexes and Density Functional Theory Calculations to Study Bond Dissociation Energies of Long Hg-N Bonds
Zhou, Hong-Ping; Gan, Xiao-Ping; Li, Xian-Lei; Liu, Zhao-Di; Geng, Wen-Qian; et al, Crystal Growth & Design, 2010, 10(4), 1767-1776

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Methanol
Reference
An improved procedure for the large scale preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine
Cronin, Jason S.; Ginah, Francis O.; Murray, Angela R.; Copp, James D., Synthetic Communications, 1996, 26(18), 3491-3494

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium methoxide
Reference
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; Soccorsi, Laura, Journal of the Chemical Society, 1982, (11), 1321-6

Synthetic Circuit 11

Reaction Conditions
Reference
Perhydrolysis of 2-chloro-4,6-dimethoxy-2-triazine
Speakman, Peter R. H., Chemistry & Industry (London, 1977, (6),

2,4,6-Trimethoxy-1,3,5-triazine Raw materials

2,4,6-Trimethoxy-1,3,5-triazine Preparation Products

2,4,6-Trimethoxy-1,3,5-triazine Suppliers

CHANG ZHOU QUN YE JING XI HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:877-89-4)
CAO JING LI
13806149758
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:877-89-4)
SUN YAO
18064098002
1248580055@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:877-89-4)
TANG SI LEI
15026964105
2881489226@qq.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:877-89-4)
CHEN DAN DAN
15827180502
1148980033@qq.com

2,4,6-Trimethoxy-1,3,5-triazine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:877-89-4)2,4,6-Trimethoxy-1,3,5-triazine
A15865
99%
100g
158.0